Diethyl(3-nitropropyl)phosphonate
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Overview
Description
Diethyl(3-nitropropyl)phosphonate: is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3-nitropropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Michaelis-Arbuzov Reaction: One common method for synthesizing diethyl(3-nitropropyl)phosphonate involves the Michaelis-Arbuzov reaction. This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide under heat.
Phosphonylation: Another method involves the direct phosphonylation of 3-nitropropyl alcohol using diethyl phosphite in the presence of a catalyst such as palladium or copper.
Industrial Production Methods: Industrial production of this compound typically follows the Michaelis-Arbuzov reaction due to its efficiency and scalability. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products:
Oxidation: Nitroso or nitrate derivatives.
Reduction: Amino derivatives.
Substitution: Phosphonate esters with different substituents.
Scientific Research Applications
Chemistry: Diethyl(3-nitropropyl)phosphonate is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also used in the synthesis of various phosphonate esters and phosphonic acids .
Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug, where it can be metabolized in vivo to release active phosphonic acid derivatives with therapeutic properties .
Industry: In the industrial sector, this compound is used as an intermediate in the production of flame retardants, plasticizers, and corrosion inhibitors .
Mechanism of Action
The mechanism of action of diethyl(3-nitropropyl)phosphonate involves its conversion to active phosphonic acid derivatives in biological systems. These derivatives can inhibit enzymes by mimicking the natural substrates or by binding to the active sites of the enzymes, thereby blocking their activity . The molecular targets include enzymes involved in metabolic pathways, such as phosphatases and kinases .
Comparison with Similar Compounds
Diethyl(3-bromopropyl)phosphonate: Similar in structure but with a bromine atom instead of a nitro group.
Diethyl(3-chloropropyl)phosphonate: Similar in structure but with a chlorine atom instead of a nitro group.
Diethyl(3-hydroxypropyl)phosphonate: Similar in structure but with a hydroxyl group instead of a nitro group.
Uniqueness: Diethyl(3-nitropropyl)phosphonate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making this compound versatile for synthetic and medicinal applications .
Properties
CAS No. |
33475-85-3 |
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Molecular Formula |
C7H16NO5P |
Molecular Weight |
225.18 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-3-nitropropane |
InChI |
InChI=1S/C7H16NO5P/c1-3-12-14(11,13-4-2)7-5-6-8(9)10/h3-7H2,1-2H3 |
InChI Key |
CIOHICNVMKYVLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCC[N+](=O)[O-])OCC |
Origin of Product |
United States |
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